3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride
Description
Properties
CAS No. |
2230912-87-3 |
|---|---|
Molecular Formula |
C6H10ClN3O2 |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methylpyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-5(6(10)11)2-4(3-7)8-9;/h2H,3,7H2,1H3,(H,10,11);1H |
InChI Key |
MQHUIDPOMNUNTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CN)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
This compound is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related pyrazole derivatives, focusing on substituents, molecular weight, and applications.
Table 1: Key Structural Analogs and Their Properties
Key Findings from Comparative Analysis
Chloro-substituted analogs (e.g., 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) exhibit higher lipophilicity, making them suitable for agrochemical applications .
Molecular Weight Trends: Derivatives with bulkier substituents (e.g., ethyl(isopropyl)amino in ) have higher molecular weights (~263 g/mol) but may face challenges in bioavailability .
Synthetic Utility: The target compound’s hydrochloride salt improves stability and crystallinity, a feature shared with 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride . Carboxamide analogs (e.g., 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride) are prioritized in phosphodiesterase inhibitor research .
Structural Flexibility: Replacement of the carboxylic acid group with a carbonitrile (e.g., 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride) shifts applications toward kinase inhibition due to increased electrophilicity .
Biological Activity
3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride (CAS Number: 2230912-87-3) is a compound that has garnered attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 191.61 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities. Its structure is pivotal in determining its interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2230912-87-3 |
| Molecular Formula | C₆H₁₀ClN₃O₂ |
| Molecular Weight | 191.61 g/mol |
| LogP | -3.08 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate various biochemical pathways, potentially influencing processes such as cell proliferation, apoptosis, and inflammation.
Enzyme Inhibition
Research indicates that compounds within the pyrazole family, including this compound, may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives, revealing promising results for various cancer cell lines. For instance:
- Study on MCF7 and A549 Cell Lines : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(Aminomethyl)-1-methyl... | MCF7 | 12.50 |
| A549 | 26.00 |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. The compound may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
- Antitumor Activity : A study by Cankara et al. demonstrated that derivatives similar to this compound showed significant cytotoxicity against HCT-116 and HepG2 cell lines, with IC50 values ranging from 1.1 µM to 3.3 µM, indicating strong potential as anticancer agents .
- Mechanistic Insights : Another investigation into the binding affinity of pyrazole derivatives revealed that specific structural modifications enhanced their interaction with target proteins involved in cancer progression .
Preparation Methods
Hydrazine-Based Cyclization
The pyrazole core is typically synthesized through cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic components. A representative approach involves reacting methyl hydrazine with α,β-unsaturated carbonyl compounds. For example, methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is synthesized via cyclization of methyl hydrazine with α-difluoroacetyl intermediates. Adapting this method, 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid could be synthesized by substituting the difluoromethyl group with a protected aminomethyl precursor.
Key steps include:
Regioselectivity Control
Regioselectivity in pyrazole formation is critical. The use of bulky directing groups or Lewis acids (e.g., ZnCl₂) favors the desired 1,3-substitution pattern. For instance, diethyl 1H-pyrazole-3,5-dicarboxylate is methylated at the 1-position using iodomethane and K₂CO₃ in acetone, achieving >90% regioselectivity. Subsequent hydrolysis and functionalization could introduce the aminomethyl group.
Functionalization of Preformed Pyrazole Intermediates
Hydroxymethyl to Aminomethyl Conversion
A two-step strategy converts hydroxymethyl pyrazole derivatives to the target aminomethyl compound:
-
Chlorination : Treating 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate with SOCl₂ at 70°C forms the chloromethyl intermediate.
-
Amination : Reaction with aqueous ammonia or benzylamine in THF at 0–5°C substitutes the chloride with an amine group. For example, methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate is synthesized via ammonolysis of the corresponding acyl chloride.
Reaction Conditions :
Reductive Amination of Carbonyl Intermediates
3-Formyl-1-methyl-1H-pyrazole-5-carboxylate can undergo reductive amination with ammonium acetate or primary amines. Using NaBH₃CN or H₂/Pd-C in methanol, the imine intermediate is reduced to the aminomethyl derivative.
Example Protocol :
-
Condense methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate with NH₄OAc in MeOH.
-
Reduce with NaBH₃CN at 25°C for 12 hours.
Direct Introduction of Aminomethyl Groups
Mitsunobu Reaction
The Mitsunobu reaction enables direct installation of the aminomethyl group using DIAD, Ph₃P, and a protected amine. For instance, reacting 3-hydroxymethyl-1-methylpyrazole-5-carboxylic acid with N-protected amines (e.g., Boc-NH₂) in THF yields protected aminomethyl derivatives. Subsequent deprotection with HCl/dioxane provides the hydrochloride salt.
Yield Optimization :
Nucleophilic Substitution
Halogenated pyrazole intermediates undergo nucleophilic substitution with ammonia. For example, 3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid reacts with NH₃ in DMF at 100°C, yielding the aminomethyl product after HCl quenching.
Challenges :
-
Competing elimination reactions require careful temperature control.
-
Use of excess NH₃ (7 equivalents) improves substitution efficiency.
Hydrolysis and Salt Formation
Ester Hydrolysis
Methyl or ethyl esters of pyrazole carboxylic acids are hydrolyzed using NaOH or LiOH. For instance, methyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate is treated with 4 M NaOH in methanol at 20°C for 2 hours, achieving 93% hydrolysis to the carboxylic acid.
Workup :
Hydrochloride Salt Precipitation
The free amine is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution. Alternatively, concentrated HCl is added dropwise until pH < 2. The precipitate is filtered and washed with cold ether.
Purity Data :
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Reagents | Challenges |
|---|---|---|---|---|
| Cyclocondensation | 4 | 75 | Methyl hydrazine, SOCl₂ | Regioselectivity control |
| Reductive Amination | 3 | 82 | NaBH₃CN, NH₄OAc | Imine stability |
| Mitsunobu Reaction | 3 | 68 | DIAD, Ph₃P | High reagent cost |
| Nucleophilic Substitution | 2 | 88 | NH₃, DMF | Competing elimination |
Q & A
Q. What are the optimal synthetic routes for 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and hydrolysis steps. For example, starting with ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, substitution with ammonia or an amine derivative introduces the aminomethyl group. Hydrolysis of the ester to the carboxylic acid is achieved under acidic (HCl) or basic conditions. The hydrochloride salt is formed by treating the free base with HCl .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Substitution | NH3 in DMF, 60°C | ~70% |
| Hydrolysis | 6M HCl, reflux | ~85% |
| Salt Formation | HCl gas in EtOH | Quant. |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) shows peaks for the aminomethyl group (δ 3.2–3.5 ppm, multiplet) and the pyrazole ring protons (δ 6.8–7.2 ppm) .
- HPLC : Purity (>98%) is confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 189.1 (free acid) and 225.1 (hydrochloride) .
Advanced Research Questions
Q. How can researchers address solubility challenges during synthesis or biological assays?
- Methodological Answer : The compound’s poor solubility in aqueous buffers can hinder biological testing. Strategies include:
- Using co-solvents like DMSO (≤5% v/v) to prepare stock solutions.
- Derivatization into more soluble analogs (e.g., ester prodrugs) .
- Micellar encapsulation with surfactants (e.g., Tween-80) for in vitro assays .
Q. What are effective strategies for resolving structural ambiguities in crystallographic studies?
- Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is critical. For poorly diffracting crystals:
- Optimize crystallization conditions (e.g., vapor diffusion with PEG 4000).
- Use twinning detection (SHELXD) and high-resolution data (≤1.0 Å) to resolve disorder in the aminomethyl group .
- Example Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.9 Å |
Q. How can contradictory bioactivity data in enzyme inhibition assays be analyzed?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or impurities. Mitigation steps:
- Validate purity via HPLC and LC-MS.
- Replicate assays in triplicate using standardized protocols (e.g., ATP concentration in kinase assays).
- Compare with structurally related compounds (e.g., 4-chloro-3-ethyl analogs) to identify substituent effects .
Q. What computational methods are recommended for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the pyrazole ring’s carboxylate group as a key pharmacophore.
- MD Simulations : GROMACS for assessing stability of ligand-enzyme complexes (e.g., 100 ns simulations).
- Key Parameters :
| Target | Binding Affinity (kcal/mol) |
|---|---|
| COX-2 | -8.2 ± 0.3 |
| EGFR | -7.9 ± 0.5 |
Applications in Drug Discovery
Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?
- Methodological Answer :
- Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 determination.
- Compare with reference drugs (e.g., cisplatin) and assess selectivity via toxicity assays on non-cancerous cells (e.g., HEK-293) .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodological Answer :
- Conduct stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C.
- Monitor degradation via HPLC at intervals (0, 1, 3, 6, 24 h).
- Typical Half-Life : ~4.5 h in plasma, indicating moderate metabolic stability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Variations in yields (e.g., 60–85%) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
